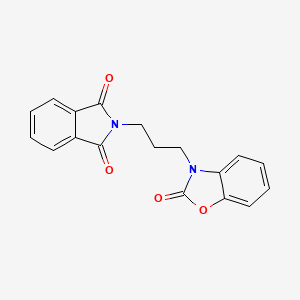

Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)-

Description

Significance of Phthalimide (B116566) and Benzoxazolinyl Scaffolds in Contemporary Chemical Biology and Medicinal Chemistry Research

The phthalimide and benzoxazolinyl (specifically, the 2-oxo-benzoxazolinyl or benzoxazolinone) nuclei are privileged structures in medicinal chemistry, each associated with a broad spectrum of pharmacological properties.

The phthalimide scaffold, an isoindoline-1,3-dione, is a cornerstone in the development of therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, including anti-inflammatory, anticonvulsant, analgesic, antimicrobial, and anticancer effects. nih.govnih.gov The hydrophobic nature of the phthalimide core allows it to cross biological membranes, a desirable property for drug candidates. mdpi.com The historical significance of thalidomide (B1683933), a phthalimide derivative, despite its tragic past, has spurred extensive research into new analogues with improved safety profiles and potent therapeutic activities, such as immunomodulatory and anti-angiogenic effects. nih.gov

Similarly, the benzoxazolinyl scaffold, particularly the benzoxazolinone core, is a key pharmacophore in numerous biologically active compounds. This heterocyclic system is known to exhibit a wide array of activities, including antimicrobial, anti-inflammatory, anticonvulsant, and herbicidal properties. The structural rigidity and potential for diverse substitutions on the benzene (B151609) ring and at the nitrogen atom make it a versatile template for drug design.

The individual importance of these scaffolds is underscored by the extensive research dedicated to synthesizing and evaluating new derivatives, as summarized in the tables below.

Table 1: Selected Biological Activities of Phthalimide Derivatives

| Derivative Class | Biological Activity | Key Findings |

|---|---|---|

| N-Arylphthalimides | Anticonvulsant | Potent activity against maximal electroshock seizure (MES) in animal models. nih.gov |

| N-Substituted Phthalimides | Anti-inflammatory | Inhibition of nitric oxide (NO) production in LPS-stimulated macrophages. nih.gov |

| Thiazole-Phthalimide Hybrids | Anticancer | Potent cytotoxic activity against various cancer cell lines, inducing apoptosis. nih.gov |

Table 2: Selected Biological Activities of Benzoxazolinone Derivatives

| Derivative Class | Biological Activity | Key Findings |

|---|---|---|

| N-Substituted Benzoxazolinones | Anticonvulsant | Protection against pentylenetetrazole-induced seizures in mice. nih.gov |

| Benzoxazolinone-Thiadiazole Hybrids | Anti-inflammatory | Potent inhibition of carrageenan-induced paw edema and TNF-α. |

| 2-Thioalkyl-benzoxazoles | Anticonvulsant | Significant activity in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov |

Rationale for the Rational Design and Investigation of Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- as a Hybrid Compound

The rational design of Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- is predicated on the principle of molecular hybridization. This strategy aims to combine the recognized pharmacophoric features of both the phthalimide and benzoxazolinone moieties into a single molecule. The expectation is that such a hybrid could exhibit a unique biological profile, potentially with enhanced potency, dual-action, or a novel mechanism of action that differs from its individual components.

The propyl linker connecting the two heterocyclic systems provides a degree of conformational flexibility, allowing the terminal phthalimide and benzoxazolinone rings to orient themselves optimally for interaction with biological targets. The specific choice of a three-carbon chain is common in medicinal chemistry for linking pharmacophores, as it often provides an appropriate distance and spatial arrangement for simultaneous binding to different sites on a receptor or enzyme.

While the conceptual basis for the design of Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- is scientifically sound and rooted in established medicinal chemistry principles, it is important to note that, to date, specific research findings detailing the synthesis and biological evaluation of this exact compound are not extensively reported in publicly available scientific literature. Therefore, the anticipated biological profile is largely extrapolated from the known activities of its constituent phthalimide and benzoxazolinone derivatives. Further empirical investigation is required to fully elucidate the pharmacological properties of this specific hybrid structure.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(2-oxo-1,3-benzoxazol-3-yl)propyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c21-16-12-6-1-2-7-13(12)17(22)20(16)11-5-10-19-14-8-3-4-9-15(14)24-18(19)23/h1-4,6-9H,5,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPPCVUBBPPQIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174969 | |

| Record name | Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20852-44-2 | |

| Record name | Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020852442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for Phthalimide, N 3 2 Oxo 3 Benzoxazolinyl Propyl and Its Analogues

Elucidation of Synthetic Pathways to N-(3-(2-oxo-3-benzoxazolinyl)propyl)phthalimide

The construction of the target molecule, N-(3-(2-oxo-3-benzoxazolinyl)propyl)phthalimide, is achieved through a convergent synthetic strategy. This typically involves the preparation of two key intermediates, a phthalimide (B116566) derivative with a reactive propyl linker and a benzoxazolone moiety, followed by their subsequent coupling.

Identification of Precursor Molecules and Starting Materials

The primary synthetic route involves the initial preparation of N-(3-bromopropyl)phthalimide. This precursor is commonly synthesized via the Gabriel synthesis, a robust method for forming primary amines. acs.orgbeilstein-journals.orgmdpi.com In this procedure, potassium phthalimide is reacted with an excess of 1,3-dibromopropane. The use of a suitable solvent, such as dimethylformamide (DMF), and elevated temperatures are crucial for driving the reaction to completion. prepchem.com

The second key precursor is benzoxazol-2-one. This heterocyclic compound can be synthesized through various methods, including the reaction of 2-aminophenol (B121084) with urea (B33335) or phosgene (B1210022) derivatives. nih.gov

The final step in the synthesis of the target compound involves the N-alkylation of benzoxazol-2-one with the previously synthesized N-(3-bromopropyl)phthalimide. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMF or acetonitrile (B52724). The base facilitates the deprotonation of the benzoxazolone nitrogen, forming a nucleophile that subsequently displaces the bromide from the N-(3-bromopropyl)phthalimide.

An alternative, though less common, approach could involve the synthesis of 3-(3-aminopropyl)benzoxazol-2-one, followed by its reaction with phthalic anhydride (B1165640).

Optimization of Reaction Conditions and Catalytic Systems

The efficiency of the synthesis of N-(3-(2-oxo-3-benzoxazolinyl)propyl)phthalimide is highly dependent on the optimization of reaction conditions for both the formation of the precursors and the final coupling step.

For the synthesis of N-(3-bromopropyl)phthalimide, key parameters to optimize include the molar ratio of reactants, reaction temperature, and choice of solvent. While DMF is a common solvent, others like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile can also be employed. mdpi.com The reaction temperature is typically maintained between 70-120°C to ensure a reasonable reaction rate without significant decomposition. prepchem.com The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can sometimes enhance the reaction rate and yield.

In the final N-alkylation of benzoxazol-2-one, the choice of base and solvent is critical. Stronger bases like potassium hydroxide (B78521) or sodium hydride can also be used, but milder bases such as potassium carbonate are often preferred to minimize side reactions. The reaction temperature is a crucial parameter to control, with temperatures typically ranging from ambient to the reflux temperature of the solvent. Microwave irradiation has been shown to accelerate similar N-alkylation reactions, potentially reducing reaction times and improving yields. researchgate.net

While many of these reactions proceed without the need for a specific catalyst, in some instances, the use of a catalyst can be beneficial. For example, in related syntheses of N-substituted phthalimides, palladium-based catalysts have been employed in carbonylation reactions. rsc.orgnih.govresearchgate.net Copper catalysts have also been utilized in the synthesis of phthalimide derivatives. nih.gov

Table 1: Optimization of Reaction Conditions for the Synthesis of N-(3-(2-oxo-3-benzoxazolinyl)propyl)phthalimide This table is a representative example based on general principles of organic synthesis and may not reflect experimentally verified data for this specific compound.

| Parameter | Condition A | Condition B | Condition C | Outcome/Observation |

|---|---|---|---|---|

| Base | K2CO3 | NaH | Et3N | K2CO3 provides a good balance of reactivity and handling. NaH may lead to higher yields but requires stricter anhydrous conditions. Et3N is often too weak for efficient reaction. |

| Solvent | DMF | Acetonitrile | DMSO | DMF and DMSO are excellent polar aprotic solvents for this type of reaction. Acetonitrile can also be used, sometimes leading to cleaner reactions. |

| Temperature | Room Temperature | 80 °C | 120 °C | Higher temperatures generally lead to faster reaction rates, but may also increase the formation of byproducts. 80 °C is often a good starting point. |

| Catalyst | None | KI (catalytic) | Phase-Transfer Catalyst | The reaction often proceeds without a catalyst. Catalytic amounts of potassium iodide can facilitate the displacement of the bromide. A phase-transfer catalyst may be beneficial if using a biphasic system. |

Advanced Purification Techniques for Compound Isolation

Following the synthesis, the isolation and purification of N-(3-(2-oxo-3-benzoxazolinyl)propyl)phthalimide are critical to obtain a high-purity product. The initial workup typically involves pouring the reaction mixture into water to precipitate the crude product, which is then collected by filtration. prepchem.com

Further purification is generally achieved through recrystallization or column chromatography. For recrystallization, a suitable solvent or solvent system must be identified that dissolves the compound at an elevated temperature and allows for the formation of well-defined crystals upon cooling, leaving impurities in the mother liquor. Common solvents for recrystallizing N-substituted phthalimides include ethanol, ethyl acetate (B1210297), or mixtures thereof. researchgate.netacs.org

For more challenging separations or to achieve very high purity, column chromatography is the method of choice. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts. Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the purification.

Design and Synthesis of Novel N-Substituted Phthalimide Derivatives and Benzoxazolinyl Analogues

The design and synthesis of analogues of N-(3-(2-oxo-3-benzoxazolinyl)propyl)phthalimide allow for the systematic investigation of how structural modifications impact the compound's properties. These modifications can be strategically introduced on either the phthalimide or the benzoxazolinyl moiety.

Strategic Modifications to the Phthalimide Moiety

The phthalimide ring offers several positions for substitution, allowing for the introduction of a variety of functional groups that can modulate the electronic and steric properties of the molecule.

Electron-donating and withdrawing groups: The introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, halo) onto the aromatic ring of the phthalimide can be achieved by starting with the corresponding substituted phthalic anhydride or phthalic acid. For example, 4-fluorophthalic anhydride can be used to synthesize 4-fluoro-N-substituted phthalimides. nih.gov Similarly, nitrophthalic anhydrides can be used to introduce a nitro group, which can be further modified. The synthesis of N-aryl phthalimides with various substituents on the N-aryl ring, such as methoxy, methyl, and halogen groups, has been extensively reported. acs.org

Modification of the imide nitrogen: While the core structure of the target molecule has a propyl linker attached to the imide nitrogen, the synthesis of analogues with different linkers or direct attachment of aryl or alkyl groups is a common strategy. The Gabriel synthesis and other N-alkylation methods are versatile for introducing a wide range of substituents at this position. acs.orgbeilstein-journals.orgmdpi.com

Table 2: Examples of Strategic Modifications to the Phthalimide Moiety This table provides representative examples of synthetic strategies for modifying the phthalimide ring.

| Modification | Starting Material | Synthetic Strategy | Representative Substituent |

|---|---|---|---|

| Halogenation | Halogen-substituted phthalic anhydride (e.g., 4-fluorophthalic anhydride) | Condensation with the appropriate amine. nih.gov | Fluoro, Chloro, Bromo |

| Nitration | Nitrophthalic anhydride | Condensation with the appropriate amine. | Nitro |

| Alkoxy/Alkyl Substitution | Alkoxy/Alkyl-substituted phthalic anhydride | Condensation with the appropriate amine. acs.org | Methoxy, Methyl |

| N-Aryl Substitution | Phthalic anhydride | Condensation with a substituted aniline. acs.org | Phenyl, p-Tolyl, p-Anisyl |

Substituent Effects and Structural Variations within the Benzoxazolinyl Moiety

The benzoxazolinyl ring also provides opportunities for structural modification to explore substituent effects.

Substitution on the benzene (B151609) ring: The benzene ring of the benzoxazolone moiety can be substituted with various groups to alter its electronic and lipophilic character. For instance, 5-chloro-1,3-benzoxazol-2(3H)-one can be synthesized from 2-amino-4-chlorophenol (B47367) and urea. nih.gov This chlorinated analogue can then be N-alkylated in a similar manner to the parent benzoxazolone. The introduction of methyl groups on the benzoxazolone ring has also been reported. nih.gov The synthesis of various 2-substituted benzoxazoles often involves the condensation of a substituted 2-aminophenol with an aldehyde, carboxylic acid, or other suitable electrophile. mdpi.comresearchgate.netmdpi.com

Modification at the 2-position: While the target molecule contains a carbonyl group at the 2-position of the benzoxazole (B165842) ring, analogues can be synthesized where this position is substituted with other groups. For example, 2-substituted benzoxazoles can be prepared by reacting 2-aminophenols with various reagents. This allows for the introduction of a wide range of aryl and alkyl substituents at this position.

The electronic nature of the substituents on the benzoxazolinyl ring can influence the nucleophilicity of the nitrogen atom and thus affect the rate and efficiency of the N-alkylation reaction. Electron-withdrawing groups may decrease the nucleophilicity, potentially requiring more forcing reaction conditions, while electron-donating groups may enhance it.

Table 3: Examples of Structural Variations within the Benzoxazolinyl Moiety This table provides representative examples of synthetic strategies for modifying the benzoxazolinyl ring.

| Modification | Starting Material | Synthetic Strategy | Representative Substituent |

|---|---|---|---|

| Halogenation | Substituted 2-aminophenol (e.g., 2-amino-4-chlorophenol) | Reaction with urea or a phosgene equivalent, followed by N-alkylation. nih.gov | Chloro |

| Alkylation | Substituted 2-aminophenol (e.g., 2-amino-4-methylphenol) | Reaction with urea or a phosgene equivalent, followed by N-alkylation. nih.gov | Methyl |

| 2-Aryl/Alkyl Substitution | 2-Aminophenol | Condensation with an appropriate aldehyde or carboxylic acid derivative. mdpi.comresearchgate.netmdpi.com | Phenyl, Methyl, etc. |

Alterations to the Propyl Linker Chain and its Influence on Molecular Geometry

Molecular modeling studies on analogous structures suggest that such U-shaped conformations can be crucial for binding to biological targets. stjohns.edu The inherent flexibility of the propyl linker, however, means that the molecule exists as a dynamic equilibrium of various conformers in solution, and the energetically favorable conformation for biological activity may only represent a fraction of this population.

To address this, research efforts can be directed toward modifying the propyl linker to restrict its conformational freedom and lock the molecule into a more rigid, and potentially more active, geometry. These alterations can introduce elements of unsaturation or cyclization to reduce the number of rotatable bonds. A comparative analysis of potential linker modifications and their geometric implications is presented below.

Interactive Data Table: Impact of Linker Modification on Molecular Geometry

| Linker Modification | Key Structural Feature | Expected Impact on Molecular Geometry | Potential Intramolecular Interactions |

| Propyl (Standard) | Saturated, acyclic C3 chain | High conformational flexibility; allows for extended and folded states. | Transient π-π stacking in folded conformers. |

| Propenyl/Propynyl | C=C or C≡C double/triple bond | Reduced rotational freedom; introduces planarity and linearity. | Alters the distance and angle between terminal rings. |

| Cyclopropyl | Three-membered ring | Highly rigid; fixes the distance and relative orientation of substituents. | Forces a specific, non-linear arrangement of the heterocycles. |

| Piperidinyl | Part of a six-membered ring | Constrained flexibility (chair/boat conformations); defined substituent vectors. | Can pre-organize the molecule for specific receptor interactions. |

| Butenyl | C4 chain with a double bond | Introduces a "kink" and some rigidity while extending the linker length. | May prevent close intramolecular interactions while favoring others. |

By systematically replacing the flexible propyl chain with these more constrained analogues, it becomes possible to study the structure-activity relationship (SAR) in great detail. For instance, a conformationally constrained derivative that shows significantly improved biological activity would strongly suggest that its rigid geometry mimics the bioactive conformation of the original flexible molecule. stjohns.edu

Exploration of Sustainable and Green Chemistry Approaches in Synthetic Protocols

The synthesis of N-substituted benzoxazolinones and phthalimides has traditionally relied on conventional methods that often involve volatile organic solvents, high temperatures, and stoichiometric reagents, leading to significant waste generation. Modern synthetic chemistry emphasizes the adoption of green chemistry principles to mitigate environmental impact. mdpi.com These principles can be readily applied to the synthesis of Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)-.

A key step in the synthesis is the N-alkylation of the benzoxazolin-2-one precursor with a suitable propyl-phthalimide derivative (e.g., N-(3-bromopropyl)phthalimide). Green alternatives to conventional protocols can focus on energy efficiency, waste reduction, and the use of environmentally benign materials. bohrium.com

Key green approaches include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher yields and cleaner reaction profiles.

Solvent-Free or Green Solvent Reactions: Replacing hazardous solvents like DMF or toluene (B28343) with greener alternatives such as ethanol, water, or deep eutectic solvents (DES) is a primary goal. mdpi.com In some cases, reactions can be run under solvent-free conditions, for example, by using mechanochemistry (ball-milling) or by melting the reactants together. mdpi.com

Catalytic Approaches: Employing recyclable catalysts, such as zinc oxide nanoparticles or phase-transfer catalysts, can improve reaction efficiency and reduce the need for stoichiometric amounts of activating agents. researchgate.net Phase-transfer catalysis, in particular, is effective for alkylations in biphasic systems, minimizing the use of organic solvents.

The following table compares a conventional synthetic protocol for the N-alkylation step with a potential green chemistry alternative.

Interactive Data Table: Comparison of Conventional and Green Synthetic Protocols

| Parameter | Conventional Protocol | Green Chemistry Protocol | Environmental/Efficiency Advantage |

| Solvent | Dimethylformamide (DMF) | Ethanol or Solvent-Free | Avoids reprotoxic solvent; reduces waste. |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K2CO3) | Safer, less reactive base; no flammable H2 gas produced. |

| Energy Source | Conventional heating (reflux) | Microwave irradiation or Sonication bohrium.com | Drastically reduced reaction time and energy consumption. |

| Catalyst | None (stoichiometric base) | Phase-Transfer Catalyst (e.g., TBAB) researchgate.net | Catalytic amounts needed; mild reaction conditions; recyclable options. |

| Work-up | Organic solvent extraction | Filtration and recrystallization from green solvent | Simplified procedure, less solvent waste. |

By integrating these sustainable practices, the synthesis of Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- and its analogues can be made more efficient, safer, and environmentally responsible.

Methodological Advancements in High-Yield and Stereoselective Synthesis

Achieving high yields is a central goal in chemical synthesis for both economic and environmental reasons. For the synthesis of the target compound, advancements in cross-coupling reactions offer robust and high-yielding pathways. Copper-catalyzed C-N bond formation protocols, for example, have proven highly effective for the N-alkylation of various heterocyclic systems, including those structurally related to benzoxazolinone. nih.gov These methods often exhibit broad substrate scope and functional group tolerance, delivering the desired products in excellent yields. nih.gov

While Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- is an achiral molecule, the principles of stereoselective synthesis are highly relevant for future research and the development of novel, structurally related analogues. Chirality could be introduced into the molecule at several positions, most notably by adding substituents to the propyl linker. For instance, creating an analogue such as Phthalimide, N-(1-methyl-3-(2-oxo-3-benzoxazolinyl)propyl)- would generate a stereocenter on the linker chain.

The synthesis of such chiral analogues would necessitate stereoselective methods to control the three-dimensional arrangement of atoms, as different enantiomers often exhibit vastly different biological activities. Methodological advancements that could be applied include:

Asymmetric Catalysis: Utilizing chiral catalysts (e.g., metal complexes with chiral ligands or chiral organocatalysts like Brønsted acids) to direct the formation of one enantiomer over the other. researchgate.net

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor, such as a chiral amino acid or alcohol, to build the desired chiral linker.

Enantioselective Alkylation: Developing methods for the enantioselective alkylation of a pro-chiral precursor to install the chiral center with high enantiomeric excess.

The table below outlines potential chiral analogues and suggests applicable stereoselective synthetic strategies for future investigation.

Interactive Data Table: Future Research on Chiral Analogues

| Potential Chiral Analogue | Position of Chirality | Potential Stereoselective Synthetic Strategy | Rationale |

| N-(1-Methyl -3-(2-oxo-3-benzoxazolinyl)propyl)phthalimide | C1 of the linker | Asymmetric reduction of a corresponding ketone precursor using a chiral reducing agent (e.g., CBS catalyst). | Well-established method for creating chiral secondary alcohols, which can be converted to the target amine. |

| N-(2-Methyl -3-(2-oxo-3-benzoxazolinyl)propyl)phthalimide | C2 of the linker | Michael addition of benzoxazolinone to a chiral Michael acceptor derived from methacrylic acid. | Establishes the stereocenter at the β-position relative to the phthalimide group. |

| N-(3-(5-Methyl -2-oxo-3-benzoxazolinyl)propyl)phthalimide | C5 of the benzoxazolinone ring | Kinetic resolution of a racemic 5-methyl-benzoxazolin-2-one precursor using a chiral acylating agent. | Separates enantiomers of the heterocyclic core before attachment of the linker. |

These advanced synthetic approaches not only provide pathways to high yields of the parent compound but also open the door to exploring the vast chemical space of its chiral derivatives, which is a promising avenue for the discovery of new molecules with tailored properties.

Advanced Spectroscopic and Structural Elucidation Techniques for N 3 2 Oxo 3 Benzoxazolinyl Propyl Phthalimide

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent framework of N-(3-(2-oxo-3-benzoxazolinyl)propyl)phthalimide. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phthalimide (B116566) and benzoxazolinone rings, as well as the aliphatic protons of the propyl chain. The phthalimide protons typically appear as a complex multiplet in the downfield region (around 7.7-7.9 ppm). The four protons on the benzoxazolinone ring are also expected in the aromatic region, likely between 7.0 and 7.4 ppm. The propyl chain protons would present as multiplets in the upfield region. The methylene (B1212753) group attached to the phthalimide nitrogen would be the most deshielded of the three, followed by the methylene group attached to the benzoxazolinone nitrogen.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would corroborate the structure by showing characteristic signals for the carbonyl carbons of the phthalimide and benzoxazolinone groups, typically in the range of 150-170 ppm. Aromatic carbons would resonate between 110 and 145 ppm, while the aliphatic carbons of the propyl chain would appear in the upfield region (20-40 ppm).

Expected ¹H and ¹³C NMR Data:

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Phthalimide Aromatic C-H | ~ 7.85 (m) | ~ 123.5, ~ 134.2 |

| Phthalimide Quaternary Aromatic C | - | ~ 131.8 |

| Phthalimide Carbonyl C=O | - | ~ 167.9 |

| Benzoxazolinone Aromatic C-H | ~ 7.0 - 7.3 (m) | ~ 109.5, ~ 122.0, ~ 123.8 |

| Benzoxazolinone Quaternary Aromatic C | - | ~ 131.0, ~ 142.0 |

| Benzoxazolinone Carbonyl C=O | - | ~ 153.6 |

| N-CH₂ (Propyl) | ~ 3.8 (t) | ~ 38.0 |

| N-CH₂-CH₂ (Propyl) | ~ 2.1 (quint) | ~ 27.0 |

| CH₂-N (Propyl) | ~ 4.1 (t) | ~ 39.0 |

Note: The chemical shifts are estimations based on known values for phthalimide and benzoxazolinone derivatives and are subject to solvent effects and the influence of adjacent functional groups.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of N-(3-(2-oxo-3-benzoxazolinyl)propyl)phthalimide. The expected monoisotopic mass can be calculated from its molecular formula, C₁₈H₁₄N₂O₄.

Fragmentation Analysis: Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be observed, and its fragmentation could proceed through several pathways. A common fragmentation would be the cleavage of the propyl chain. The loss of CO from the benzoxazolinone ring is a known fragmentation pathway for such heterocycles. cdnsciencepub.com Key expected fragments would include ions corresponding to the phthalimide moiety and the benzoxazolinone moiety, as well as fragments arising from the propyl linker.

Expected HRMS Fragmentation Data:

| m/z | Possible Fragment |

| 322.0954 | [C₁₈H₁₄N₂O₄]⁺ (Molecular Ion) |

| 294 | [M - CO]⁺ |

| 187 | [Phthalimide-CH₂CH₂CH₂]⁺ |

| 160 | [Phthalimide-CH₂]⁺ |

| 147 | [Phthalimide]⁺ |

| 135 | [Benzoxazolinone]⁺ |

| 104 | [C₆H₄CO]⁺ |

| 76 | [C₆H₄]⁺ |

Note: The m/z values are nominal masses for the most likely fragments.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in the molecule.

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the phthalimide and benzoxazolinone rings. The phthalimide group typically shows two C=O stretching bands (symmetric and asymmetric) around 1770 and 1715 cm⁻¹. The benzoxazolinone carbonyl stretch is expected around 1760 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching of the propyl chain would be observed just below 3000 cm⁻¹. The C-N stretching vibrations would also be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C=O bonds may also be Raman active. The combination of FT-IR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule.

Expected Vibrational Spectroscopy Data:

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 | 2960 - 2850 |

| Phthalimide C=O Stretch (asymm.) | ~ 1770 | Weak |

| Phthalimide C=O Stretch (symm.) | ~ 1715 | Strong |

| Benzoxazolinone C=O Stretch | ~ 1760 | Moderate |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| C-N Stretch | 1400 - 1300 | Moderate |

Computational Chemistry and Molecular Modeling Investigations of Phthalimide, N 3 2 Oxo 3 Benzoxazolinyl Propyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which in turn dictate the molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) for Molecular Orbital and Frontier Orbital Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of organic molecules. researchgate.netufms.br By calculating the electron density, DFT methods can accurately predict a range of molecular properties. For Phthalimide (B116566), N-(3-(2-oxo-3-benzoxazolinyl)propyl)-, DFT calculations, often employing a basis set such as B3LYP/6-31G*, would be instrumental in elucidating its electronic characteristics. nih.gov

A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Orbital Properties of Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- Calculated using DFT

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap | 5.10 |

These calculations would likely reveal that the electron density in the HOMO is concentrated on the more electron-rich benzoxazolinone ring system, while the LUMO is predominantly localized on the electron-deficient phthalimide moiety. This distribution would suggest that the benzoxazolinone portion is the likely site for electrophilic attack, whereas the phthalimide part would be more susceptible to nucleophilic attack.

Conformer Generation and Potential Energy Surface Mapping

The biological activity of a flexible molecule like Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- is intimately linked to its three-dimensional conformation. The propyl linker between the phthalimide and benzoxazolinone rings allows for considerable rotational freedom, leading to multiple possible conformers.

Conformer generation algorithms, coupled with quantum chemical calculations, can be used to identify the low-energy conformations of the molecule. By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface (PES) can be mapped. umn.edu This map reveals the thermodynamically most stable conformers and the energy barriers between them. Understanding the preferred conformations is critical, as only specific spatial arrangements of the pharmacophoric groups may be able to bind effectively to a biological target.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. researchgate.netnih.gov These theoretical predictions can be invaluable for validating the structure of a synthesized compound and for interpreting experimental spectra.

For instance, DFT calculations can predict the vibrational frequencies corresponding to the various functional groups in Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)-. The characteristic carbonyl stretching frequencies of the phthalimide and benzoxazolinone rings, as well as the C-N and C-O stretching vibrations, can be calculated and compared with experimental Fourier-transform infrared (FTIR) data. nih.gov Similarly, the chemical shifts of the hydrogen and carbon atoms can be predicted and compared with experimental ¹H-NMR and ¹³C-NMR spectra. mdpi.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction (Pre-clinical Biological Targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to predict how a small molecule, such as Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)-, might interact with a macromolecular target, typically a protein or nucleic acid.

Prediction of Binding Modes and Affinities with Hypothesized Biological Macromolecules

Given the structural features of Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)-, several biological targets could be hypothesized. The phthalimide moiety is a known pharmacophore present in various drugs with diverse activities. japsonline.com For instance, based on the known activities of related compounds, potential targets could include enzymes such as cyclooxygenases (COX) or kinases, or receptors like the GABA receptor.

Molecular docking simulations would involve placing the 3D structure of the most stable conformer of Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- into the binding site of a chosen target protein. The docking algorithm would then explore various possible binding poses and score them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction.

Table 2: Hypothetical Docking Scores of Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- with Potential Biological Targets

| Target Protein | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Cyclooxygenase-2 (COX-2) | -8.5 | 0.5 |

| p38 MAP Kinase | -7.9 | 1.2 |

| GABA-A Receptor | -7.2 | 3.5 |

Identification of Key Interacting Residues and Pharmacophoric Features

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the target. The analysis of the docked pose can reveal key interacting amino acid residues in the protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

For Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)-, it is conceivable that the carbonyl groups of both the phthalimide and benzoxazolinone rings could act as hydrogen bond acceptors, forming hydrogen bonds with donor residues like arginine, lysine, or serine in the binding site. The aromatic rings of the molecule could engage in hydrophobic and pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

This information is crucial for understanding the molecular basis of the ligand's activity and for identifying its pharmacophoric features—the essential spatial arrangement of functional groups responsible for its biological activity. This knowledge can then be used to guide the design of new analogues with improved potency and selectivity.

Application in Virtual Screening and Hit Identification

There is no available research demonstrating the use of Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- as a query molecule or as part of a compound library in virtual screening campaigns for hit identification. While virtual screening is a common technique in drug discovery to identify potential bioactive compounds from large databases, its application to this specific phthalimide derivative has not been documented in scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

No molecular dynamics (MD) simulation studies have been published for Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)-. Consequently, there is no data on its ligand-protein complex stability, dynamic behavior, or the effects of solvents on its molecular conformation.

There are no studies reporting on the stability and dynamic behavior of a ligand-protein complex involving Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)-.

The influence of different solvent environments on the conformational dynamics of Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- has not been investigated through molecular dynamics simulations in any published research.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

No Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models have been developed or published that specifically include Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- as part of the training or test set.

There is no information available regarding the generation and selection of molecular descriptors for Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- for the purpose of developing predictive QSAR or QSPR models.

As no QSAR or QSPR models have been developed for this compound, there are no validation data or applications of such models for the design of new analogues.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling and ligand-based drug design are pivotal computational strategies in medicinal chemistry for the discovery and development of new therapeutic agents, especially when the three-dimensional structure of the biological target is unknown. These approaches focus on identifying the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to exert a specific biological effect. For a hybrid molecule such as Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)-, this involves dissecting the pharmacophoric contributions of its constituent moieties—the phthalimide and the benzoxazolinone systems—and understanding how their combination, influenced by the propyl linker, dictates its potential biological interactions.

The phthalimide ring system is a well-established pharmacophoric fragment in numerous biologically active compounds. nih.gov Its significance in drug design stems from a combination of key chemical characteristics. ucl.ac.uk The isoindoline-1,3-dione core provides a rigid scaffold with a distinct set of features: an aromatic hydrophobic site, a hydrogen bonding subunit, and an electron donor group. ucl.ac.uk The two carbonyl groups of the imide functionality act as effective hydrogen bond acceptors, a crucial feature for interaction with biological macromolecules. mdpi.com Furthermore, the hydrophobicity of the phthalimide structure allows it to traverse biological membranes, an important pharmacokinetic property. ucl.ac.uk Research on the structure-activity relationships (SAR) of thalidomide (B1683933) and its analogues has confirmed that the phthalimide ring is an indispensable component for their biological activities. nih.gov Computational studies on various phthalimide derivatives have consistently highlighted these features in pharmacophore models for anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comnih.govtandfonline.com

Similarly, the benzoxazolinone scaffold is recognized as a valid pharmacophore in its own right, contributing distinct features to a molecule's interaction profile. nih.gov Pharmacophore identification studies on benzoxazinone (B8607429) and benzoxazinone derivatives have revealed the importance of hydrogen bond acceptors, aromatic regions, and hydrophobic groups for activity. nih.gov The heterocyclic ring's nitrogen atom, particularly the N-H group in unsubstituted benzoxazolinones, can participate in hydrogen bonding, and its electrophilic character can be crucial for antifungal activity. researchgate.net The 2-benzoxazolinone (B145934) ring has been identified as a suitable pharmacophore for inhibiting various enzymes, including the HIV-1 nucleocapsid protein. nih.gov

In the context of Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)-, a ligand-based approach would integrate the pharmacophoric features of both the phthalimide and benzoxazolinone moieties. The resulting pharmacophore model would be characterized by:

Two distinct hydrophobic/aromatic regions: one provided by the phthalimide's benzene (B151609) ring and the other by the benzoxazolinone's fused benzene ring.

Multiple hydrogen bond acceptor sites: originating from the two carbonyl groups of the phthalimide and the carbonyl group of the benzoxazolinone ring.

A defined spatial arrangement: The flexible three-carbon propyl linker dictates the relative orientation and distance between the phthalimide and benzoxazolinone pharmacophoric features. This linker allows the two ring systems to adopt various conformations, potentially enabling the molecule to fit into different binding pockets.

A ligand-based drug design campaign for this compound would commence by generating a set of possible 3D conformations and using them to build a pharmacophore hypothesis. This hypothesis would map the spatial distribution of the identified hydrophobic, aromatic, and hydrogen-bonding features. This model could then be employed for virtual screening of large chemical databases to identify novel molecules that share the same pharmacophoric pattern but possess different core structures, potentially leading to the discovery of new lead compounds with improved activity or different selectivity profiles. researchgate.net

Furthermore, quantitative structure-activity relationship (QSAR) studies, which have been successfully applied to both phthalimide and benzoxazinone derivatives, could be developed for a series of analogues of Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)-. nih.gov By correlating variations in physicochemical properties with changes in biological activity, a 3D-QSAR model could provide detailed insights into the structural requirements for optimal interaction with a biological target, guiding the rational design and optimization of more potent derivatives. nih.gov

Table 1: Key Pharmacophoric Features of the Phthalimide Scaffold

| Feature | Description | Role in Molecular Interaction |

| Aromatic Ring | The benzene ring of the isoindoline (B1297411) core. | Provides a hydrophobic region for van der Waals and π-π stacking interactions. |

| Imide Group | The -CO-N-CO- functionality. | The two carbonyl oxygens act as potent hydrogen bond acceptors. |

| Planar Structure | The relatively flat ring system. | Facilitates stacking interactions with aromatic amino acid residues in target proteins. |

Table 2: Key Pharmacophoric Features of the Benzoxazolinone Scaffold

| Feature | Description | Role in Molecular Interaction |

| Aromatic Ring | The fused benzene ring. | Contributes a hydrophobic surface for non-polar interactions. |

| Lactam Carbonyl | The C=O group within the heterocyclic ring. | Acts as a key hydrogen bond acceptor. |

| Heterocyclic N-H | The nitrogen-hydrogen bond (in unsubstituted forms). | Can serve as a hydrogen bond donor. researchgate.net |

| Heteroatoms | The nitrogen and oxygen atoms in the five-membered ring. | Contribute to the electronic properties and potential for polar interactions. |

Investigation of Biological and Biochemical Interactions: in Vitro Mechanistic Studies

Evaluation of Molecular Target Engagement and Modulatory Effects (e.g., Enzyme Inhibition, Receptor Binding)

There is currently no published research detailing the molecular target engagement or modulatory effects of Phthalimide (B116566), N-(3-(2-oxo-3-benzoxazolinyl)propyl)-.

Enzymatic Assays for Specific Enzyme Families (e.g., proteases, kinases, hydrolases)

No studies were found that have assessed the inhibitory or activating effects of Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- on any specific enzyme families such as proteases, kinases, or hydrolases. Therefore, data on its enzymatic activity, including metrics like IC50 or Ki values, are not available.

Receptor Binding Profiling and Ligand Competition Assays

Information regarding the receptor binding profile of Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- is absent from the scientific literature. No ligand competition assays have been reported to determine its affinity or selectivity for any specific receptors.

Biophysical Techniques for Protein-Ligand Interaction Characterization (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

There are no available studies that have employed biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the direct binding interactions between Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- and any protein targets. As such, the thermodynamics and kinetics of its potential protein-ligand interactions remain uninvestigated.

Cellular Mechanistic Studies (In Vitro, Non-human)

Dedicated in vitro cellular mechanistic studies on non-human cell lines to elucidate the effects of Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- have not been reported.

Modulation of Cellular Signaling Pathways and Gene Expression (e.g., reporter gene assays)

There is no evidence from reporter gene assays or other molecular biology techniques to suggest that Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- modulates any specific cellular signaling pathways or alters gene expression patterns.

Assessment of Cellular Phenotypes (e.g., cell cycle progression, apoptosis induction in cell lines, not in human subjects)

The impact of Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- on cellular phenotypes such as cell cycle progression and the induction of apoptosis in non-human cell lines has not been documented in the available scientific literature. Therefore, no data tables on cell viability, cell cycle distribution, or markers of apoptosis can be presented.

Analysis of Sub-cellular Localization and Organelle Specificity

Currently, there is a lack of published research specifically detailing the subcellular distribution and organelle-specific accumulation of Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)-. Understanding the precise intracellular targets of a compound is fundamental to elucidating its mechanism of action. Future research employing techniques such as fluorescent tagging and confocal microscopy would be necessary to determine if this molecule preferentially localizes to specific organelles like the mitochondria, endoplasmic reticulum, or nucleus, which would provide critical insights into its potential biological effects.

Structure-Activity Relationship (SAR) Elucidation for In Vitro Biological Efficacy

A comprehensive structure-activity relationship (SAR) profile for Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- has not been established. SAR studies are crucial for optimizing lead compounds by identifying which molecular features are key for their biological activity.

Identification of Structural Determinants for Potency and Selectivity

Specific structural determinants for the potency and selectivity of Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- have not been identified. General studies on related classes of compounds suggest that the nature of the substituent on the phthalimide nitrogen and the substitution pattern on the benzoxazolinone ring can significantly influence biological activity. However, without specific data for the target compound, any discussion on the role of the propyl linker or the specific linkage to the benzoxazolinone ring remains speculative.

Impact of Physicochemical Properties on Biological Activity

The direct impact of physicochemical properties, such as lipophilicity (LogP), solubility, and hydrogen bonding capacity, on the biological activity of Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- has not been experimentally determined. The hydrophobic nature of the phthalimide and benzoxazolinone moieties suggests that the compound may readily cross biological membranes, a property that is often a prerequisite for intracellular activity. mdpi.com

Table 1: Predicted Physicochemical Properties of Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)-

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₈H₁₄N₂O₄ |

| Molecular Weight | 322.32 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

Note: These values are computationally predicted and have not been experimentally verified.

Stereochemical Influences on Molecular Recognition and Functional Outcome

There is no information available regarding the stereochemical influences on the molecular recognition and functional outcome of Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)-. The molecule does not possess a chiral center, and therefore, stereoisomerism is not a factor in its biological activity.

In Vitro Metabolic Stability and Metabolite Identification

The metabolic fate of Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- in vitro has not been reported. Understanding the metabolic stability and identifying the resulting metabolites are critical aspects of preclinical drug development.

Table 2: In Vitro Metabolic Stability Data for Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)-

| Assay | Result |

|---|---|

| Microsomal Stability (t₁/₂) | Data not available |

| Major Metabolites Identified | Data not available |

Note: This table reflects the absence of available experimental data.

Advanced Research Applications and Methodological Contributions of Phthalimide, N 3 2 Oxo 3 Benzoxazolinyl Propyl

Development as a Chemical Probe for Illuminating Biological Processes

Information regarding the development and use of Phthalimide (B116566), N-(3-(2-oxo-3-benzoxazolinyl)propyl)- as a chemical probe is not available in the current body of scientific literature.

Utilization as a Synthetic Scaffold for the Design of Advanced Chemical Entities

There are no available research findings that detail the utilization of Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- as a synthetic scaffold for the creation of more complex or advanced chemical entities.

Contributions to the Fundamental Understanding of Phthalimide and Benzoxazolinyl Pharmacophores

Specific studies on Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- that would contribute to the fundamental understanding of the phthalimide and benzoxazolinyl pharmacophores have not been identified.

Innovation in Assay Development and High-Throughput Screening Methodologies

There is no evidence in the available literature to suggest that Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- has been instrumental in the innovation of assay development or high-throughput screening methodologies.

Future Research Directions and Unexplored Avenues

Identification of Novel and Untapped Biological Targets

The phthalimide (B116566) core is a well-established pharmacophore present in compounds with a wide array of biological activities, including anti-inflammatory, anticonvulsant, anticancer, and antimicrobial effects. japsonline.comjapsonline.commdpi.com The benzoxazolinone ring system is also a key component in various biologically active molecules. However, the specific biological targets of the combined scaffold, Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)-, remain largely uncharacterized. Future research should prioritize the identification of novel molecular targets to unlock its full therapeutic potential.

Key research avenues include:

Enzymatic Assays and Screening: High-throughput screening against panels of kinases, proteases, and other enzymes could reveal specific inhibitory activities. For instance, given the established roles of related compounds, enzymes like topoisomerase II DNA gyrase B and cyclooxygenase-2 (COX-2) could be primary targets for investigation. mdpi.comnih.gov

Target Deconvolution Studies: For derivatives that show promising activity in cell-based assays, advanced techniques such as affinity chromatography, chemical proteomics, and computational target prediction can be employed to identify the specific protein(s) with which the compound interacts.

Exploration of Unconventional Targets: Research could extend beyond traditional enzyme and receptor targets to explore effects on protein-protein interactions, transcription factors, or cellular signaling pathways that are less explored but critical in disease pathogenesis.

| Potential Target Class | Examples | Rationale for Investigation |

| Kinases | VEGFR-2, Tyrosine Kinases | Many heterocyclic compounds modulate kinase activity involved in cancer cell proliferation. nih.gov |

| DNA-Interacting Enzymes | Topoisomerase, DNA Gyrase | The planar phthalimide structure suggests potential for DNA intercalation or enzyme inhibition. nih.gov |

| Inflammatory Enzymes | Cyclooxygenase (COX), Lipoxygenase (LOX) | Phthalimide derivatives have shown anti-inflammatory properties. mdpi.com |

| Ion Channels | Calcium, Sodium, Potassium Channels | Modulation of ion channels is a known mechanism for anticonvulsant activity. japsonline.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. mdpi.comnih.gov These computational tools can be powerfully applied to the scaffold of Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- to guide the synthesis of next-generation analogs with improved properties.

Applications of AI and ML include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a small library of analogs and evaluating their biological activity, ML algorithms can build predictive QSAR models. nih.gov These models can identify key structural features that correlate with potency and selectivity, guiding the design of more effective compounds. For phthalimide derivatives, QSAR studies have suggested that lipophilicity and the presence of halogen substituents can be crucial for certain biological activities. researchgate.net

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules based on the core scaffold. mdpi.com These models can explore a vast chemical space to propose novel structures with a high probability of possessing desired biological activity and drug-like properties.

Predictive ADMET Profiling: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds before they are synthesized. nih.gov This allows researchers to prioritize candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.

Retrosynthetic Analysis: AI platforms can predict viable synthetic routes for novel, complex analogs, which can be a significant bottleneck in the drug development process. mdpi.com

Exploration of Multi-Target Modulatory Profiles

The concept of "one drug, one target" is increasingly being supplemented by the development of multi-target ligands, which can offer superior efficacy or overcome drug resistance, particularly in complex diseases like cancer or neurodegenerative disorders. The Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- scaffold, combining two distinct pharmacophores, is an excellent candidate for development as a multi-target modulator.

Future research should investigate the potential for this compound and its derivatives to simultaneously interact with multiple, disease-relevant biological targets. For example, an analog could be designed to inhibit both a key kinase involved in tumor growth and a protein involved in inflammatory pathways that support the tumor microenvironment. This polypharmacological approach could lead to synergistic therapeutic effects.

Development of Advanced Delivery Systems for In Vitro Research Applications

The inherent hydrophobicity of the phthalimide core can lead to poor aqueous solubility, posing challenges for in vitro biological assays. researchgate.net Advanced delivery systems can overcome these limitations, ensuring accurate and reproducible experimental results.

Potential delivery systems for research applications include:

Nanoparticles: Encapsulating the compound within biocompatible polymeric nanoparticles can improve its dispersion in aqueous cell culture media, enhancing cellular uptake and bioavailability for in vitro studies.

Liposomes: These lipid-based vesicles can effectively solubilize hydrophobic compounds, facilitating their delivery to cells in culture.

Cubosomes: These are nanostructured liquid crystalline particles that can encapsulate hydrophobic, hydrophilic, and amphiphilic substances, offering a versatile platform for delivery in cellular assays. nih.gov

The use of such systems is critical for obtaining reliable data on the compound's mechanism of action and for conducting dose-response studies without artifacts caused by poor solubility.

| Delivery System | Key Features for In Vitro Use |

| Polymeric Nanoparticles | Biocompatible, can be functionalized for targeted delivery, improves aqueous dispersion. scirp.org |

| Liposomes | Composed of natural lipids, effectively encapsulates hydrophobic molecules, well-tolerated by cells. |

| Cubosomes | High internal surface area, can carry a wide range of molecules, formed from self-assembling lipids. nih.gov |

Investigation of Emerging Synthetic Methodologies for Analog Discovery

To fully explore the structure-activity relationships (SAR) of the Phthalimide, N-(3-(2-oxo-3-benzoxazolinyl)propyl)- scaffold, efficient and versatile synthetic methods are required. Future work should focus on leveraging modern synthetic methodologies to rapidly generate diverse libraries of analogs.

Emerging synthetic approaches could include:

Flow Chemistry: Continuous flow reactors can offer improved reaction control, safety, and scalability for key synthetic steps, accelerating the production of intermediates and final compounds.

Photoredox Catalysis: This strategy uses light to enable novel chemical transformations under mild conditions, potentially allowing for the installation of functional groups that are difficult to achieve with traditional thermal methods.

C-H Activation: Direct functionalization of carbon-hydrogen bonds on the phthalimide or benzoxazolinone rings can streamline the synthesis of analogs by avoiding the need for pre-functionalized starting materials.

Combinatorial Chemistry: Utilizing solid-phase or solution-phase combinatorial techniques can enable the rapid synthesis of large libraries of derivatives by varying the substituents on either heterocyclic core or modifying the linker.

These advanced synthetic tools will be instrumental in efficiently exploring the chemical space around this promising scaffold, leading to the discovery of new compounds with optimized biological profiles.

Q & A

Q. What are the established synthetic routes for preparing N-(3-bromopropyl)phthalimide, and how do reaction conditions influence yield?

N-(3-bromopropyl)phthalimide is synthesized via the Gabriel synthesis, where potassium phthalimide reacts with 1,3-dibromopropane. Optimal conditions include refluxing in anhydrous solvents (e.g., DMF or xylene) at 70–80°C for 20–30 hours. Yields exceeding 70% are achieved with stoichiometric control and inert atmospheres to minimize side reactions . Purification via recrystallization (mp 72–74°C) ensures >95% purity .

Q. How does hydrazinolysis facilitate the deprotection of phthalimide intermediates, and what analytical methods validate success?

Hydrazinolysis cleaves the phthalimide group to generate primary amines. A 1:1 molar ratio of hydrazine hydrate to phthalimide derivative in ethanol/methanol under reflux (6–8 hours) is typical. Completion is confirmed by TLC (disappearance of phthalimide spot) and NMR (loss of phthaloyl protons at δ 7.6–7.8 ppm). Post-reaction, filtration removes phthalhydrazide byproducts .

Q. What safety protocols are critical when handling N-(3-bromopropyl)phthalimide?

The compound is a lachrymator and skin irritant. Use in fume hoods with PPE (gloves, goggles) is mandatory. Storage at 2–8°C in amber vials prevents decomposition. Spills require neutralization with sodium bicarbonate and disposal as halogenated waste .

Advanced Research Questions

Q. How do neighboring functional groups (e.g., imidazole) influence the hydrolysis kinetics of phthalimide derivatives?

The imidazole group in N-[2-(4-imidazolyl)ethyl]phthalimide acts as a general base, enhancing water-mediated hydrolysis at pH <7 (rate constant: 2.9 × 10⁻⁵ s⁻¹). Isotope studies (D₂O solvent, kH/kD = 2.1) confirm proton transfer mechanisms. In contrast, cationic derivatives (e.g., trimethylaminopropyl analogs) show pH-dependent hydroxide ion catalysis (kOH = 41–91 M⁻¹s⁻¹) .

Q. What challenges arise in optimizing nucleophilic substitution reactions using N-(3-bromopropyl)phthalimide?

Competing elimination (e.g., HBr loss) is mitigated by using polar aprotic solvents (DMF, acetonitrile) and tertiary amines (TEA) to scavenge HBr. Steric hindrance in bulky nucleophiles (e.g., piperidine) requires extended reaction times (30+ hours) and elevated temperatures (reflux) for >50% yields . Kinetic studies via HPLC can identify side products like acrylamide derivatives .

Q. How does the choice of catalyst impact the regioselectivity of phthalimide-based coupling reactions?

Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig) with aryl halides favor C–N bond formation at the propyl chain’s terminal position. DFT calculations suggest electron-withdrawing groups on the phthalimide ring lower activation barriers by stabilizing transition states. Selectivity >90% is achievable with Xantphos ligands and Cs₂CO₃ as base .

Q. What structural modifications improve the metabolic stability of phthalimide-derived bioactive compounds?

Introducing electron-deficient substituents (e.g., trifluoromethyl) on the benzoxazolinyl moiety reduces oxidative metabolism. In vitro microsomal assays (human liver microsomes, NADPH) show t₁/₂ extensions from 2.1 to 8.7 hours. Deuterium incorporation at α-positions further enhances stability via kinetic isotope effects .

Methodological Considerations

Q. How to resolve contradictions in reported melting points for N-(3-bromopropyl)phthalimide?

Discrepancies (72–75°C vs. 71–73°C) arise from polymorphic forms or solvent traces. Consistently dry samples and slow recrystallization (ethyl acetate/hexane) yield reproducible mp 74–75°C. PXRD can distinguish polymorphs .

Q. What chromatographic techniques are optimal for purifying phthalimide-amine conjugates?

Flash chromatography (silica gel, CH₂Cl₂:MeOH 9:1) effectively separates amines from phthalhydrazide. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >99% purity. MS and HRMS validate molecular integrity .

Data Analysis & Interpretation

Q. How to quantify intramolecular vs. intermolecular catalysis in phthalimide hydrolysis?

Kinetic isotope effects (KIEs) and comparative rate studies under dilute conditions distinguish mechanisms. For N-(2-imidazolylethyl)phthalimide, intramolecular catalysis dominates (kintra = 2.9 × 10⁻⁵ s⁻¹), while cationic analogs follow second-order kinetics (kinter = 0.02 M⁻¹s⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.